Regioisomer-Specific Anticancer Activity: Quantitative Comparison of IC₅₀ Values in HepG2 and MCF-7 Cells
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol demonstrates regioisomer-specific cytotoxicity against cancer cell lines, with a quantitative difference compared to its positional isomer, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 1011-42-3). The 7-methoxy-6-ol derivative exhibits an IC₅₀ of 5.67 µM in HepG2 liver cancer cells, whereas the 6-methoxy-7-ol isomer shows no significant cytotoxicity (IC₅₀ > 100 µM) under the same conditions . Similarly, in MCF-7 breast cancer cells, the target compound has an IC₅₀ of 10.25 µM, while the isomer shows an IC₅₀ > 100 µM .
| Evidence Dimension | Cytotoxicity (IC₅₀) in cancer cell lines |
|---|---|
| Target Compound Data | HepG2: IC₅₀ = 5.67 ± 0.57 µM; MCF-7: IC₅₀ = 10.25 ± 2.5 µM |
| Comparator Or Baseline | 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 1011-42-3): HepG2: IC₅₀ > 100 µM; MCF-7: IC₅₀ > 100 µM |
| Quantified Difference | >17.6-fold difference in HepG2 cells; >9.8-fold difference in MCF-7 cells |
| Conditions | Cell viability assay (72-hour exposure, MTT assay) in HepG2 and MCF-7 cell lines |
Why This Matters
This direct, quantitative comparison demonstrates that the 7-methoxy-6-ol regioisomer is essential for anticancer activity, making it the preferred choice for lead optimization programs in oncology.
